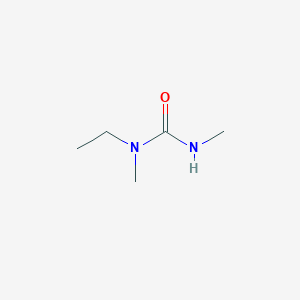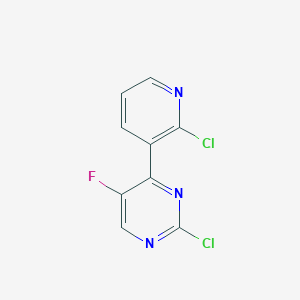
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine
Overview
Description
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with 5-fluoro-2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce various oxidized pyrimidine compounds.
Scientific Research Applications
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2-chloro-pyridin-3-yl)-pyrimidine
- 2-Chloro-4-(2-chloro-pyridin-3-yl)-[1,3,5]triazine
Uniqueness
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine is unique due to the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the pyridine and pyrimidine rings provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C9H4Cl2FN3 |
|---|---|
Molecular Weight |
244.05 g/mol |
IUPAC Name |
2-chloro-4-(2-chloropyridin-3-yl)-5-fluoropyrimidine |
InChI |
InChI=1S/C9H4Cl2FN3/c10-8-5(2-1-3-13-8)7-6(12)4-14-9(11)15-7/h1-4H |
InChI Key |
QZYBSJPGQYTMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

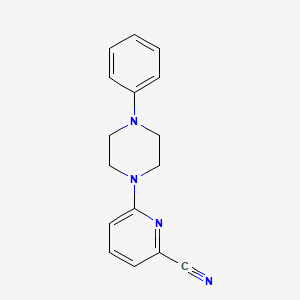
![Methyl 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-9-carboxylate](/img/structure/B8589551.png)
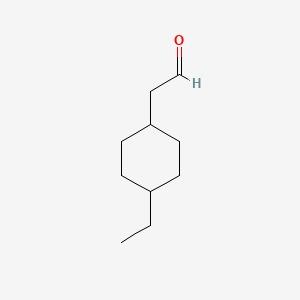


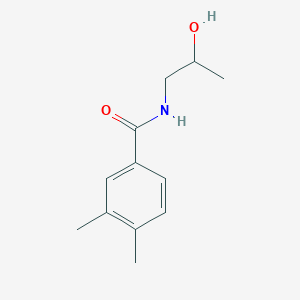
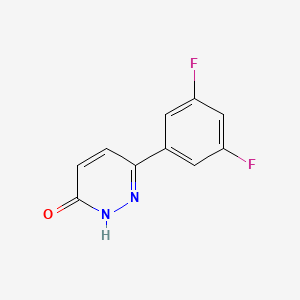
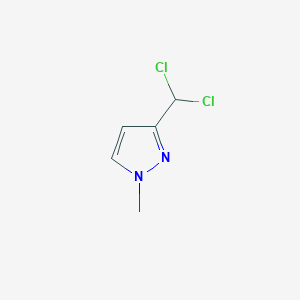
![1-(2-Amino-6-phenylpyrido[2,3-d]pyrimidin-7-yl)-3-tert-butylurea](/img/structure/B8589614.png)



